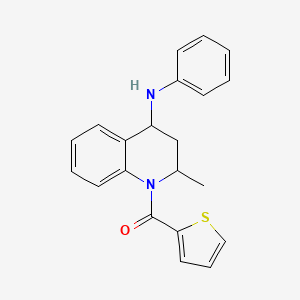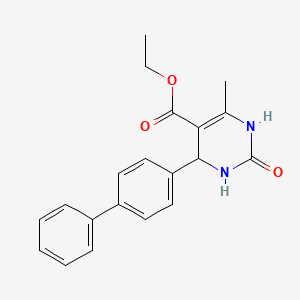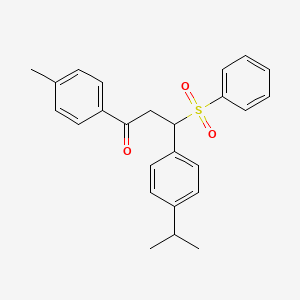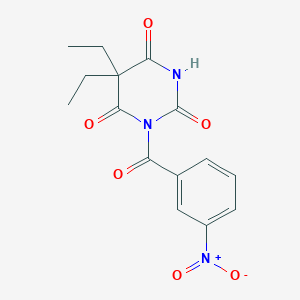![molecular formula C17H17NO2S B4959649 3,5-dimethyl-N-[2-(2-thienyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B4959649.png)
3,5-dimethyl-N-[2-(2-thienyl)ethyl]-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethyl-N-[2-(2-thienyl)ethyl]-1-benzofuran-2-carboxamide, commonly known as 'DMT', is a potent psychedelic drug that has been used for centuries by indigenous tribes in South America for spiritual and medicinal purposes. DMT is a Schedule I substance in the United States, meaning it is illegal to possess, manufacture, or distribute. Despite its illegal status, DMT has been the subject of scientific research due to its unique effects on the human brain.
Mechanism of Action
DMT is believed to exert its effects by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This binding leads to a cascade of neural activity that results in the altered state of consciousness experienced by users.
Biochemical and Physiological Effects:
DMT has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and bronchodilation. It also increases the release of neurotransmitters such as dopamine and norepinephrine, which may contribute to its psychoactive effects.
Advantages and Limitations for Lab Experiments
DMT has several advantages for use in lab experiments, including its rapid onset and short duration of action, which allows researchers to study its effects in a controlled environment. However, its illegal status and potential for abuse make it difficult to obtain and use in research.
Future Directions
There are several future directions for research on DMT. One area of interest is the potential therapeutic applications of DMT and other psychedelic drugs for the treatment of mental health disorders such as depression and anxiety. Another area of research is the exploration of the neural mechanisms underlying altered states of consciousness induced by DMT and other psychedelic drugs. Finally, there is a need for further research on the safety and potential risks associated with the use of DMT.
Synthesis Methods
DMT is a synthetic compound that can be produced through various methods, including the use of tryptamine as a starting material. One common synthesis method involves the reaction of tryptamine with N,N-dimethylformamide dimethyl acetal and 2-thiophenylethylamine in the presence of a Lewis acid catalyst.
Scientific Research Applications
DMT has been the subject of scientific research due to its unique effects on the human brain. Studies have shown that DMT can induce profound alterations in consciousness, including intense visual and auditory hallucinations, altered sense of time and space, and feelings of euphoria. Researchers have used DMT to study the neural mechanisms underlying altered states of consciousness and to explore the potential therapeutic applications of psychedelic drugs.
properties
IUPAC Name |
3,5-dimethyl-N-(2-thiophen-2-ylethyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-11-5-6-15-14(10-11)12(2)16(20-15)17(19)18-8-7-13-4-3-9-21-13/h3-6,9-10H,7-8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWGGNIHARQDCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NCCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-[2-(2-thienyl)ethyl]-1-benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide](/img/structure/B4959566.png)
![N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B4959569.png)
![1-{2-[4-(2-methoxyphenoxy)butoxy]phenyl}ethanone](/img/structure/B4959571.png)

![3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4959590.png)
![2-[(2,6-dimethylphenyl)amino]-2-oxoethyl dimethyldithiocarbamate](/img/structure/B4959596.png)

![1-(4-chlorophenyl)-5-{[(3,3-diphenylpropyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4959604.png)


![5-(3-chlorophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4959630.png)

![1-(3-methoxyphenyl)-5-{[(tetrahydro-2-furanylmethyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959655.png)
![methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4959662.png)